tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate
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Overview
Description
“tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate” is a chemical compound with the CAS Number: 2007472-03-7 . It has a molecular weight of 197.23 . The IUPAC name for this compound is tert-butyl methyl (2-oxobut-3-yn-1-yl)carbamate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h1H,7H2,2-5H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 197.23 .Scientific Research Applications
Crystal Structure Analysis
Tert-butyl carbamate derivatives have been synthesized and structurally characterized using single crystal X-ray diffraction. These compounds, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, exhibit strong and weak hydrogen bonds, forming three-dimensional architectures in the crystal packing. This analysis is crucial for understanding the molecular interactions and assembly of such compounds (Das et al., 2016).
Diels-Alder Reactions
Tert-butyl carbamate derivatives are used in Diels-Alder reactions, a key chemical synthesis technique. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is prepared through this method, demonstrating the versatility of these compounds in chemical synthesis and their potential in creating complex molecular structures (Padwa et al., 2003).
Hydrogen and Halogen Bonds
Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate has shown that in crystals of these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This highlights the significance of these bonds in the structural formation of carbamate derivatives (Baillargeon et al., 2017).
Photocatalytic Reactions
Tert-butyl carbamate derivatives play a role in photocatalytic reactions. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in the photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating their utility in the assembly of complex molecules like 3-aminochromones under mild conditions (Wang et al., 2022).
Radical Oxidation Processes
Studies have shown that tert-butylperoxyiodane undergoes oxidation of the methylene groups α to the nitrogen atom of amides (or carbamates) yielding imides or tert-butylperoxyamide acetals. This is indicative of the potential of tert-butyl carbamate derivatives in radical oxidation processes (Ochiai et al., 1999).
Environmental Applications
Tert-butyl carbamate derivatives have been studied in the context of environmental science. For example, the oxidation of methyl tert-butyl ether (MTBE) by conventional ozonation and advanced oxidation processes generates degradation products like tert-butyl formate and tert-butyl alcohol, highlighting the role of these compounds in environmental remediation and water treatment processes (Acero et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxobut-3-ynyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h1H,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANRKFJJWBZROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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